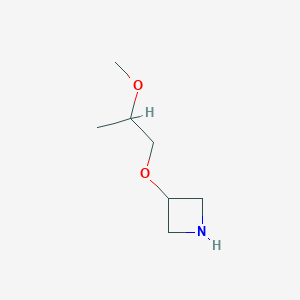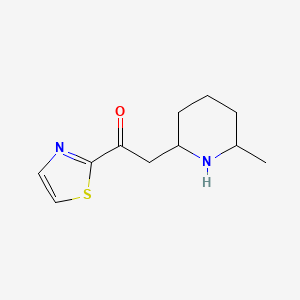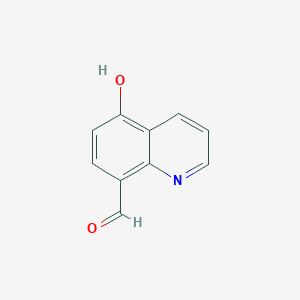![molecular formula C20H19N3O2 B15241436 Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is a complex organic compound that features a biphenyl core with a carboxylate ester group and an aminopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between a bromobenzene derivative and a boronic acid.
Introduction of the aminopyridine moiety: This step involves the nucleophilic substitution reaction where the aminopyridine is introduced to the biphenyl core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminopyridine moiety or the biphenyl core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets in proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4’-bromomethyl biphenyl-2-carboxylate: Similar structure but with a bromine atom instead of the aminopyridine moiety.
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide: Shares the aminopyridine moiety but has a different core structure.
Uniqueness
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl core and the aminopyridine moiety allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C20H19N3O2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[[(3-aminopyridin-2-yl)amino]methyl]phenyl]benzoate |
InChI |
InChI=1S/C20H19N3O2/c1-25-20(24)17-6-3-2-5-16(17)15-10-8-14(9-11-15)13-23-19-18(21)7-4-12-22-19/h2-12H,13,21H2,1H3,(H,22,23) |
Clave InChI |
DFRJHNQJAYDTHM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNC3=C(C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
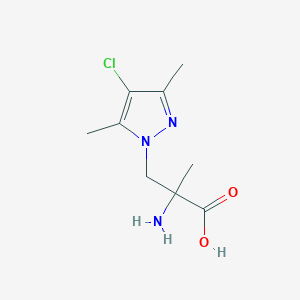
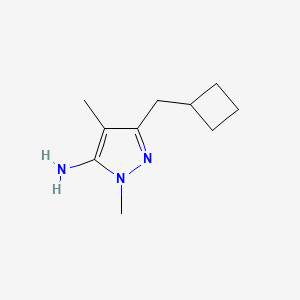
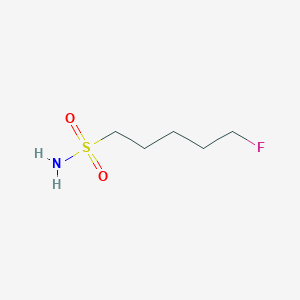

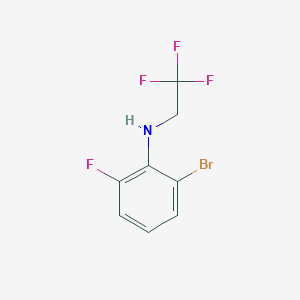
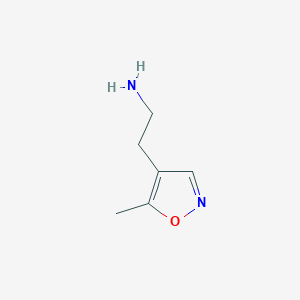
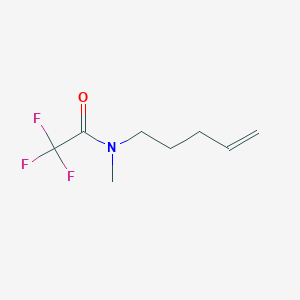
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
